molecular formula C19H21NO2 B4996622 N-(1-adamantyl)-1-benzofuran-2-carboxamide

N-(1-adamantyl)-1-benzofuran-2-carboxamide

Cat. No.: B4996622
M. Wt: 295.4 g/mol
InChI Key: GMLDJLUYKVINSY-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-1-benzofuran-2-carboxamide is a compound that combines the structural features of adamantane and benzofuran. Adamantane is a tricyclic cage compound known for its stability and lipophilicity, while benzofuran is a bicyclic compound with a fused benzene and furan ring. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-1-benzofuran-2-carboxamide typically involves the amidation of 1-adamantylamine with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane. The reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of less hazardous reagents and solvents, as well as recycling of by-products, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-adamantyl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The benzofuran moiety can also contribute to the compound’s activity by interacting with aromatic amino acid residues in the target proteins .

Comparison with Similar Compounds

N-(1-adamantyl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the adamantane and benzofuran moieties, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-adamantyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-18(17-8-15-3-1-2-4-16(15)22-17)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h1-4,8,12-14H,5-7,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLDJLUYKVINSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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